REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1([CH2:7][Cl:8])[CH2:6][O:5][CH2:4]1.S(=O)(=O)(O)[OH:10].C(=O)([O-])[O-].[Na+].[Na+]>O>[Cl:1][CH2:2][C:3]([CH2:7][Cl:8])([CH2:6][OH:5])[CH2:4][OH:10] |f:2.3.4|
|
Name
|
|
Quantity
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15.5 g
|
Type
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reactant
|
Smiles
|
ClCC1(COC1)CCl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
|
Duration
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18 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 25°
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethylacetate (3×40 ml)
|
Type
|
WASH
|
Details
|
The combined ethylacetate extracts were washed in succession with water (40 ml) and saturated sodium chloride solution (40 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After drying (anhydrous sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated, in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
WASH
|
Details
|
The oily, solid residue was then washed with n-heptane-methylene chloride (40 ml, 1:1
|
Type
|
FILTRATION
|
Details
|
v/v) and the crystals collected by filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallization from small amounts of methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CO)(CO)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |